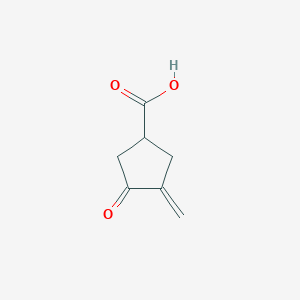3-Methylidene-4-oxocyclopentane-1-carboxylic acid
CAS No.: 586-45-8
Cat. No.: VC19752398
Molecular Formula: C7H8O3
Molecular Weight: 140.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 586-45-8 |
|---|---|
| Molecular Formula | C7H8O3 |
| Molecular Weight | 140.14 g/mol |
| IUPAC Name | 3-methylidene-4-oxocyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C7H8O3/c1-4-2-5(7(9)10)3-6(4)8/h5H,1-3H2,(H,9,10) |
| Standard InChI Key | NKTFFPGLIDNMPI-UHFFFAOYSA-N |
| Canonical SMILES | C=C1CC(CC1=O)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Framework and Functional Groups
The compound’s backbone consists of a five-membered cyclopentane ring with three distinct functional groups:
-
Carboxylic acid at position 1, contributing acidity and hydrogen-bonding capacity.
-
Ketone at position 4, introducing polarity and potential for nucleophilic reactions.
-
Methylidene group (CH₂=) at position 3, imparting unsaturation and conformational rigidity .
The conjugated system between the methylidene and ketone groups may enable unique electronic transitions, influencing spectroscopic behavior.
Comparative Analysis with Structural Analogs
The TCM-ADIP database documents 2-methylidene-3-oxocyclopentane-1-carboxylic acid (PubChem CID: 24837234), a positional isomer with a molecular formula of C₇H₈O₃ . Key differences include:
-
Substituent positions: Ketone at C3 vs. C4 in the target compound.
-
Molecular geometry: Altered ring strain and dipole moments due to functional group rearrangement.
Table 1: Physicochemical Properties of Analogous Compounds
Synthetic Methodologies
Proposed Pathway for Target Compound
A hypothetical synthesis could involve:
-
Knoevenagel Condensation: Acetylacetone with acrylic acid to form γ-keto-α,β-unsaturated intermediate.
-
Cyclization: Acid-catalyzed intramolecular aldol reaction to form the cyclopentane ring.
-
Oxidation: Selective oxidation at C4 using Jones reagent.
Critical challenges include regioselective functionalization and avoiding polymerization of the methylidene group.
Physicochemical and Pharmacokinetic Profiling
Solubility and Partitioning
-
Aqueous solubility: logS = -1.1 → ~8 mg/L solubility, limiting unformulated oral bioavailability.
-
Lipophilicity: Predicted logD₇.₄ = -0.87, indicating preferential partitioning into aqueous phases at physiological pH.
Metabolic Stability
Cytochrome P450 interactions (CYP3A4 inhibition score: 0.066 ) suggest moderate hepatic metabolism. The carboxylic acid group may undergo glucuronidation, while the ketone could be reduced to a secondary alcohol.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume